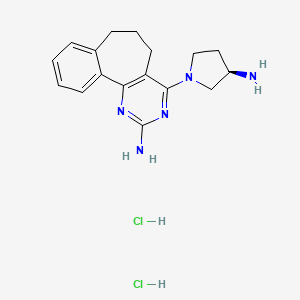
A 943931 dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A 943931 dihydrochloride is a potent and selective histamine H4 receptor antagonist . It shows anti-inflammatory and analgesic effects in vivo . It has high affinities to H4Rs of human (Ki = 5 nM), rat (Ki = 4 nM), and mouse (Kb = 6 nM) .
Molecular Structure Analysis
The molecular formula of A 943931 dihydrochloride is C17H21N5.2HCl . The molecular weight is 368.31 . The SMILES representation is Cl.Cl.Nc1nc3c4ccccc4CCCc3c(n1)N2CCC@@HC2 .Physical And Chemical Properties Analysis
A 943931 dihydrochloride is a solid compound . It is soluble in water up to 100 mM . The product can be stored for up to 12 months at +4°C .科学的研究の応用
Research on "The crystal structure of polyhydroxybutyrate depolymerase from Penicillium funiculosum" provides insights into enzyme structures and their interactions with substrates, which could be relevant for understanding how certain compounds like A 943931 dihydrochloride might interact at a molecular level (Hisano et al., 2006).
A study on "Sensitive amperometric biosensor for dichlorovos quantification" discusses the construction of biosensors for detecting organophosphorus insecticides, an approach that could potentially be applied to detect or measure compounds like A 943931 dihydrochloride in various environments (Valdés-Ramírez et al., 2008).
"Association of cytokeratin p39 with DNA in intact Novikoff hepatoma cells" investigates the relationship between cytokeratin and cellular DNA. Such molecular biology studies can provide context for understanding how different compounds might interact with cellular components (Ward et al., 1984).
The work titled "Dicyclohexyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine–dichlorophenylborane" explores molecular structures and arrangements to avoid steric crowding, a concept important in chemical synthesis that could be related to the synthesis or structural analysis of A 943931 dihydrochloride (Braunschweig et al., 2009).
In "The role of chloroplast-membrane-protein synthesis in the circadian clock," the purification and characterization of a specific polypeptide is detailed, offering insights into protein analysis techniques that could be applicable in studying A 943931 dihydrochloride's effects on proteins or enzymes (Leong & Schweiger, 1979).
特性
IUPAC Name |
6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5.2ClH/c18-12-8-9-22(10-12)16-14-7-3-5-11-4-1-2-6-13(11)15(14)20-17(19)21-16;;/h1-2,4,6,12H,3,5,7-10,18H2,(H2,19,20,21);2*1H/t12-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYUFRNZHUOGLA-CURYUGHLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CCC(C4)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CC[C@H](C4)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
A 943931 dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

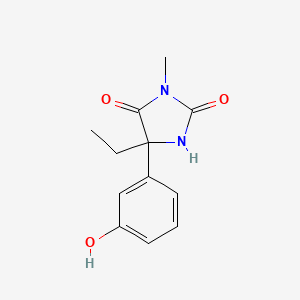
![(4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone](/img/structure/B604983.png)
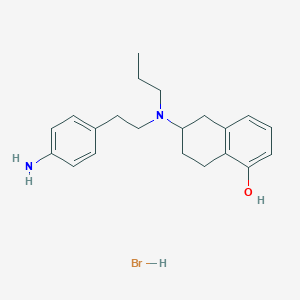
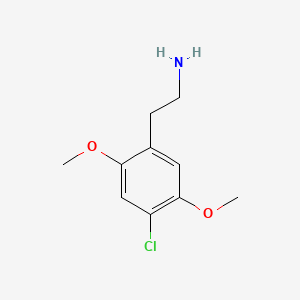

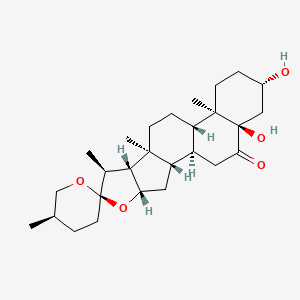
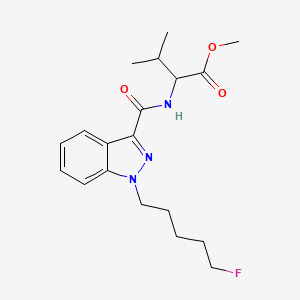
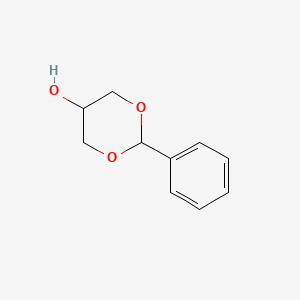
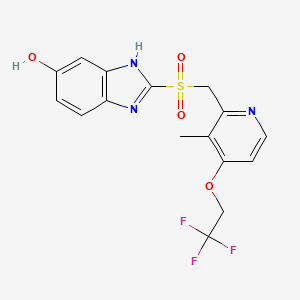
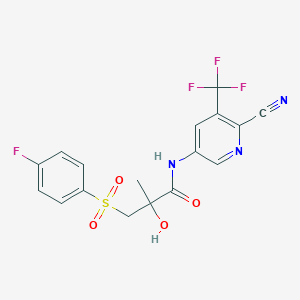
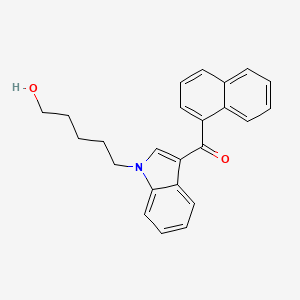
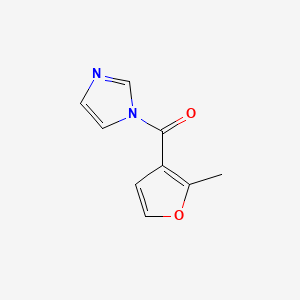
![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)